molecular formula C9H10O2 B193300 Methyl 4-methylbenzoate CAS No. 99-75-2

Methyl 4-methylbenzoate

Cat. No.: B193300
CAS No.: 99-75-2
M. Wt: 150.17 g/mol
InChI Key: QSSJZLPUHJDYKF-UHFFFAOYSA-N
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Description

Methyl 4-methylbenzoate, also known as methyl p-toluate, is an organic compound with the molecular formula C9H10O2. It is an ester derived from 4-methylbenzoic acid and methanol. This compound is a colorless liquid with a pleasant odor and is poorly soluble in water but miscible with organic solvents. It is widely used in the pharmaceutical and chemical industries as an intermediate in the synthesis of various compounds .

Mechanism of Action

Target of Action

Methyl 4-methylbenzoate, an organic compound, is primarily used as a solvent and in the production of perfumes due to its pleasant smell . It has been found to have antimicrobial activity , suggesting that its primary targets could be microbial cells.

Mode of Action

As an ester, this compound reacts with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . This reaction could potentially disrupt the normal functioning of microbial cells, leading to their death .

Biochemical Pathways

Given its antimicrobial activity, it is likely that it interferes with essential biochemical pathways in microbial cells, such as those involved in cell wall synthesis or energy production

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would likely involve enzymatic breakdown and renal excretion, respectively . .

Result of Action

The primary result of this compound’s action is the inhibition of microbial growth, likely due to disruption of essential cellular functions . This makes it a potential candidate for use as an antimicrobial agent.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity with acids suggests that its activity could be influenced by the pH of the environment . Additionally, its volatility and stability could be affected by temperature and exposure to light or oxygen . These factors could influence its efficacy as an antimicrobial agent and should be considered when using or storing this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-methylbenzoate is typically synthesized through the esterification of 4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is as follows:

4-methylbenzoic acid+methanolH2SO4methyl 4-methylbenzoate+water\text{4-methylbenzoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 4-methylbenzoic acid+methanolH2​SO4​​methyl 4-methylbenzoate+water

The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The water formed during the reaction is continuously removed to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves a continuous esterification process. The setup includes an esterification tower, distillation tower, reboiler, condensers, and a water separator. The esterification tower is equipped with a stirring device to ensure thorough mixing of the reactants. The water separator helps in removing the water formed during the reaction, thereby shifting the equilibrium towards ester formation .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methylbenzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong base such as sodium hydroxide, this compound hydrolyzes to form 4-methylbenzoic acid and methanol.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of 4-methylbenzyl alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Hydrolysis: Sodium hydroxide, water, heat.

    Reduction: Lithium aluminum hydride, ether solvent.

    Substitution: Nitric acid, sulfuric acid, low temperature.

Major Products Formed:

Scientific Research Applications

Methyl 4-methylbenzoate is extensively used in scientific research and various industries:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: this compound is a precursor in the synthesis of certain drugs and active pharmaceutical ingredients.

    Industry: It is employed in the production of polymers, resins, and plasticizers. .

Comparison with Similar Compounds

Methyl 4-methylbenzoate can be compared with other similar compounds such as:

    Methyl benzoate: Similar structure but lacks the methyl group on the aromatic ring. It is used in perfumery and as a solvent.

    Ethyl benzoate: Similar ester but with an ethyl group instead of a methyl group. It is used as a flavoring agent and in organic synthesis.

    Propyl benzoate: Another similar ester with a propyl group.

Uniqueness: this compound is unique due to the presence of the methyl group on the aromatic ring, which influences its reactivity and physical properties. This methyl group makes it more hydrophobic and alters its boiling and melting points compared to its non-methylated counterparts .

Properties

IUPAC Name

methyl 4-methylbenzoate
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InChI

InChI=1S/C9H10O2/c1-7-3-5-8(6-4-7)9(10)11-2/h3-6H,1-2H3
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InChI Key

QSSJZLPUHJDYKF-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC
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Molecular Formula

C9H10O2
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DSSTOX Substance ID

DTXSID4025668
Record name Methyl 4-methylbenzoate
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Molecular Weight

150.17 g/mol
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Physical Description

Opaque colorless to white shiny crystalline solid. Intense unpleasant odor. (NTP, 1992), White solid; mp = 34 deg C; [Hawley] Colorless to white solid with a strong unpleasant odor; [CAMEO] Colorless crystalline solid; mp = 32-35 deg C; [MSDSonline]
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Boiling Point

423 °F at 760 mmHg (NTP, 1992), 222.5 °C @ 760 MM HG
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Flash Point

204 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), INSOL IN WATER; VERY SOL IN ALCOHOL, ETHER
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Density

1.058 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.058 @ 25 °C/15.6 °C
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Vapor Pressure

0.16 [mmHg]
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Color/Form

CRYSTALS FROM AQ METHANOL OR PETROLEUM ETHER, WHITE CRYSTALLINE SOLID

CAS No.

99-75-2
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Melting Point

91 °F (NTP, 1992), 33.2 °C
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Synthesis routes and methods I

Procedure details

A process for the production of terephthalic acid from p-xylene and methanol by way of dimethyl terephthalate obtained by oxidation, in the liquid phase with atmospheric oxygen in the presence of dissolved heavy metal compounds as the catalyst, of a mixture of p-xylene and a fraction containing predominantly methyl p-toluate, which fraction is recycled into the oxidation, to obtain an oxidation product containing primarily p-toluic acid and monomethyl terephthalate at a temperature of 140-170° C. and under a pressure of 4-8 bar; by esterification of the oxidation product in a reactor with liquid and subsequently vaporized methanol brought to an elevated pressure, at a temperature of 220-280° C. and under a pressure of 20-25 bar to obtain a raw ester containing primarily methyl p-toluate and dimethyl terephthalate; by withdrawing the raw ester fraction and a methanol-containing vapor fraction from the esterification reactor; by distillatory separation of the raw ester into a methyl p-toluate fraction and a fraction rich in terephthalic aldehyde methyl ester, which fractions are recycled into the oxidation, a raw dimethyl terephthalate fraction, and a residual fraction; by hydrolysis of the raw dimethyl terephthalate fraction with water, obtaining the thus-formed terephthalic acid and separation of a methanol-water mixture, characterized in that the methanol-containing vapor fraction and the methanol-water mixture are separated by rectification under elevated pressure and elevated temperature into a methanol-rich head fraction and an aqueous sump phase, the methanol formed at the head of the rectification stage is withdrawn in vapor phase under elevated pressure, and esterification of the oxidation product is conducted with the methanol-containing vapor brought by compression to esterification pressure and esterification temperature.
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Synthesis routes and methods II

Procedure details

To 200 ml of methanol at 0° was added, with stirring, 48.4 g (0.312 mole) of 4-methylbenzoyl chloride over 20 minutes. Following the addition, the reaction mixture was stirred at room temperature for one hour. The methanol was evaporated and the residue was distilled to give 43 g of the title compound as a colorless liquid: boiling point 103°-108° C. at 20 mm of Hg.
Quantity
48.4 g
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200 mL
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Synthesis routes and methods III

Procedure details

U.S. Pat. No. 4,126,755 and the corresponding German Offenlegungsschrift P2244662.4 disclose a method of producing dimethyl terephthalate from high-boiling tarry residues resulting from the combined oxidation of p-xylene and methyl p-toluate with air, esterification of the resulting acids with methanol and after-treatment of the esterification reaction product, which comprises treating the high-boiling residues with methanol at a temperature above 250° C., and thereafter separating the resulting dimethyl terephthalate in accordance with conventional separation techniques.
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Synthesis routes and methods IV

Procedure details

Into an autoclave made of SUS316 having an internal volume of 100 ml were charged the synthesized phenyl p-toluate 30 g (141 mmole), dimethyl carbonate 6.37 g (70.7 mmole) and titanium tetraisopropoxide 0.80 g (2.83 mmole). The pressure was elevated to 20 kg/cm2 with nitrogen, and the contents were then reacted for three hours at 180° C. After completing the reaction, the reaction mixture was analyzed by gas chromatography. As a result, the yield of methyl phenyl carbonate was 18%, and the yield of diphenyl carbonate was 15%. Furthermore, at the same time, methyl p-toluate was produced as a by-product with a yield of 33% (the yield is given in terms of phenyl p-toluate).
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33%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-methylbenzoate
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Customer
Q & A

Q1: What is the structural characterization of Methyl 4-methylbenzoate?

A1: this compound (C9H10O2) has a planar molecular structure. [] Its structure is closely related to similar compounds like 4-methylphenyl 4-methylbenzoate and ethylene di-4-methylbenzoate, sharing similar bond parameters. [] The dihedral angle between its aromatic ring and the –COOMe group is 0.95 (6)°. []

Q2: How is this compound synthesized?

A2: this compound can be synthesized as a by-product during the commercial production of Dimethyl terephthalate (DMT) from p-xylene. [] It is found in the residue after DMT distillation alongside DMT itself and Methyl 4-formylbenzoate (MFB). []

Q3: What is the crystal structure of this compound?

A3: The crystal structure of this compound exhibits intermolecular C—H⋯O contacts. [] These contacts link individual molecules, forming infinite chains that extend in the [] direction within the crystal lattice. []

Q4: Has this compound been identified in any natural sources?

A4: Yes, this compound has been identified as one of the bioactive phytochemical compounds present in the methanolic extract of Cyperus aucheri Jaub. through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. []

Q5: How does this compound interact with soil microbial communities under salt stress conditions?

A5: Research suggests that fungi in the rhizosphere soil of chamomile (Matricaria chamomilla L.) are particularly sensitive to the presence of this compound, especially under salt stress conditions. [] This sensitivity is thought to be related to the plant's response to salt stress and the role of root exudates like this compound. []

Q6: Are there any studies on the catalytic properties of this compound?

A6: While not directly addressed in the provided abstracts, one paper mentions the metal Schiff-base complex-catalyzed oxidation of this compound to carboxylic acids. [] This suggests that this compound can be a substrate in catalytic oxidation reactions. Further research is needed to understand the specifics of its catalytic properties.

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